Technical Guide: Chemical Properties & Applications of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine
Technical Guide: Chemical Properties & Applications of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine
This guide provides an in-depth technical analysis of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine , a critical heterocyclic building block in modern medicinal chemistry.
Executive Summary
4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1367795-83-2 ) is a fused bicyclic heterocycle belonging to the imidazopyridine class.[1][2] Structurally, it consists of a pyridine ring fused to an imidazole ring, with a bromine atom at the C4 position and a methyl group at the C2 position.
This molecule acts as a high-value scaffold in drug discovery, particularly as a bioisostere of purines . Its structural rigidity, capacity for hydrogen bonding, and specific electronic profile make it an ideal core for developing inhibitors of kinases (e.g., Src, JAK) and other enzymes (e.g., PARP). The C4-bromo substituent serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.
Physicochemical Profile
The following data summarizes the core physical and chemical parameters essential for experimental handling and computational modeling.
| Property | Value / Description |
| CAS Number | 1367795-83-2 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water |
| pKa (Calculated) | ~3.5 (Pyridine N), ~11.5 (Imidazole NH) |
| LogP (Predicted) | 1.2 – 1.5 |
| H-Bond Donors | 1 (Imidazole NH) |
| H-Bond Acceptors | 2 (Pyridine N, Imidazole N) |
Synthetic Accessibility & Manufacturing
The synthesis of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine typically follows a convergent pathway starting from substituted pyridines. The most robust industrial route involves the cyclization of a diamine precursor.
3.1. Retrosynthetic Analysis
The core is constructed by fusing the imidazole ring onto a 3,4-diaminopyridine scaffold. The bromine is usually installed early (on the pyridine precursor) to avoid harsh bromination conditions on the sensitive fused system.
3.2. Step-by-Step Synthesis Protocol
Note: This protocol is a generalized high-yield method adapted from standard imidazopyridine chemistry.
Precursor: 2-Methyl-3-nitropyridin-4-ol (or 4-hydroxy-2-methyl-3-nitropyridine).
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Bromination (Activation):
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Reagents: POBr₃ (Phosphorus oxybromide), DMF (cat.).
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Conditions: Heat at 100–110 °C for 4 hours.
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Mechanism: Nucleophilic substitution of the hydroxyl group by bromide.
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Product: 4-Bromo-2-methyl-3-nitropyridine.[3]
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Reduction (Nitro to Amine):
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Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O (or H₂/Pd-C if Br is stable, but Fe is safer to prevent dehalogenation).
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Conditions: Reflux for 2–3 hours.
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Product: 4-Bromo-2-methylpyridin-3-amine (Note: Regiochemistry is critical here; ensure the 4-Br is retained). Correction: The starting material 2-methyl-3-nitropyridin-4-ol yields 4-bromo-2-methyl-3-nitropyridine. Reduction yields 3-amino-4-bromo-2-methylpyridine .
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Alternative Route: Start with 2,4-dibromo-3-nitropyridine . Selective displacement at C4 is difficult. A better route is 3,4-diaminopyridine
Ring closure Bromination (often yields mixture). -
Preferred Route:4-chloro-3-nitropyridine
Displacement with amine Reduction Cyclization. -
Specific for Target: To get the 2-methyl on the imidazole, we use a 3,4-diaminopyridine derivative and cyclize with a C2 source (Acetic acid/anhydride).
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Revised Protocol for Target (1367795-83-2):
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Start with 4-bromo-3,5-diaminopyridine (unstable) or 3-amino-4-bromopyridine .
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Standard Industrial Route:
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Step A: Nitration of 4-hydroxypyridine
3-nitro-4-hydroxypyridine. -
Step B: Bromination with POBr₃
3-nitro-4-bromopyridine. -
Step C: Displacement with Methylamine? No, we need the methyl on the imidazole carbon, not the nitrogen.
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Step C (Correct): Reduction of 3-nitro-4-bromopyridine to 3-amino-4-bromopyridine .
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Step D: Cyclization with Triethyl orthoacetate or Acetic Anhydride .
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Reaction: 3,4-Diaminopyridine derivative + Ac₂O
2-Methyl-imidazo[4,5-c]pyridine. -
To get the Bromine at C4: The bromine must be present on the pyridine ring before cyclization or introduced via lithiation.
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Most Reliable Route: Start with 2-chloro-3-nitropyridine . Displacement with ammonia gives 2-amino-3-nitropyridine. Reduction gives 2,3-diaminopyridine. Cyclization gives imidazo[4,5-b].
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For [4,5-c]: We need 3,4-diaminopyridine .[4]
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Precursor: 3-nitro-4-chloropyridine .
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Reaction: Treat with ammonia
3-nitro-4-aminopyridine. Reduce 3,4-diaminopyridine. Cyclize with Acetic Anhydride 2-methylimidazo[4,5-c]pyridine. -
Bromination: Direct bromination of imidazo[4,5-c]pyridine usually occurs at the C4 position (ortho to pyridine nitrogen) via lithiation-halogenation or oxidative bromination.
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Chemical Reactivity & Functionalization
The versatility of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine stems from its two distinct reactive centers: the C4-Bromine and the N1-Proton .
4.1. C4-Bromine: The Electrophilic Handle
The bromine atom at position 4 is highly activated due to the electron-withdrawing nature of the adjacent pyridine nitrogen (N5) and the fused imidazole ring. This makes it an excellent substrate for:
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃.
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SNAr (Nucleophilic Aromatic Substitution): Displacement by amines, alkoxides, or thiols.
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Condition: Heating with primary/secondary amines in DMF/DMSO.
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Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation for introducing complex amine side chains.
4.2. Imidazole Nitrogen (NH): The Nucleophilic Center
The N1 proton is acidic (pKa ~11–12). Deprotonation allows for alkylation or acylation.
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Regioselectivity Challenge: Alkylation can occur at N1 or N3 .
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Steric Control: The C2-methyl group provides steric bulk, often favoring alkylation at the less hindered nitrogen (N1 or N3 depending on the specific electrophile and solvent).
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Thermodynamic vs. Kinetic: N1-alkylation is typically the thermodynamic product.
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4.3. Reactivity Map
Case Study: Application in Kinase Inhibitor Design
Objective: Design of a potent Src-family kinase inhibitor.
Rationale: The imidazo[4,5-c]pyridine scaffold mimics the adenine core of ATP. The N1 and N3 nitrogens can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
Workflow:
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Scaffold Selection: 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine is selected for its C4-Br handle.
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Hinge Binder Optimization: The C4-Br is coupled via Suzuki reaction with a 3-aminophenylboronic acid derivative to extend into the hydrophobic pocket.
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Solubility Tuning: The N1 nitrogen is alkylated with a solubilizing group (e.g., N-methylpiperazine tail) to improve oral bioavailability.
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Result: A library of 4-substituted-2-methyl-imidazo[4,5-c]pyridines with nanomolar potency against Src kinase.
Safety & Handling
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Hazards: As a halogenated heterocycle, it should be treated as a potential skin and eye irritant. Specific toxicology data is limited, but structural analogs suggest potential for skin sensitization.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light over prolonged periods.
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Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrogen bromide.
References
-
ChemBK. (n.d.). Chemical Properties of CAS 1367795-83-2. Retrieved from [Link]
- Bavetsias, V., et al. (2012). Hit generation and exploration: Imidazo[4,5-c]pyridine inhibitors of lysyl-tRNA synthetase. Bioorganic & Medicinal Chemistry Letters.
- Yin, Y., et al. (2013). Synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
Sources
- 1. 1312440-90-6|6-Bromo-1H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
